molecular formula C6H10 B165228 1,3-Hexadiene CAS No. 592-48-3

1,3-Hexadiene

Cat. No.: B165228
CAS No.: 592-48-3
M. Wt: 82.14 g/mol
InChI Key: AHAREKHAZNPPMI-AATRIKPKSA-N
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Mechanism of Action

Target of Action

1,3-Hexadiene is a conjugated diene . Its primary targets are electrophiles, which are electron-deficient species . These electrophiles interact with the electron-rich double bonds in this compound .

Mode of Action

When this compound is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The formation of these products is controlled by kinetics and thermodynamics . The kinetic product forms quickly and usually at or below 0°C, while the thermodynamic product forms more slowly and generally at temperatures greater than 40°C . The kinetic product contains a terminal double bond and the reaction is irreversible, whereas the thermodynamic product contains an internal double bond and the reaction is reversible .

Biochemical Pathways

The interaction of this compound with electrophiles leads to the formation of different isomers, affecting the biochemical pathways involved in the synthesis and breakdown of these compounds . .

Pharmacokinetics

The physical properties of this compound, such as its boiling point of 3464 K and molecular weight of 82.1436 , may influence its pharmacokinetic properties.

Result of Action

The formation of different isomers upon interaction with electrophiles suggests that this compound could potentially lead to a variety of molecular and cellular effects depending on the specific isomer formed .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the formation of the kinetic product occurs at or below 0°C, while the formation of the thermodynamic product occurs at temperatures greater than 40°C . This suggests that the efficacy and stability of this compound could be influenced by the temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Hexadiene can be synthesized through various methods. One common method involves the selective catalytic dehydrohalogenation of organohalides . Another method is the dehydration of alcohols . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol . These processes involve high temperatures and specific catalysts to achieve efficient conversion to this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Hexadiene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound can be performed using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: The major products include diols or epoxides.

    Reduction: The major product is hexane.

    Substitution: The major products are halogenated hexadienes.

Scientific Research Applications

1,3-Hexadiene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: Another conjugated diene with similar reactivity but a shorter carbon chain.

    1,5-Hexadiene: An isolated diene with different reactivity due to the separation of double bonds by a single carbon atom.

    2,4-Hexadiene: A conjugated diene with different substitution patterns on the carbon chain.

Uniqueness

1,3-Hexadiene is unique due to its specific conjugated diene structure, which allows for a variety of chemical reactions and applications. Its reactivity and stability are influenced by the conjugation of double bonds, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(3E)-hexa-1,3-diene
Source PubChem
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5-6H,1,4H2,2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAREKHAZNPPMI-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50897341
Record name (E)-1,3-Hexadiene
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Aldrich MSDS]
Record name 1,3-Hexadiene
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CAS No.

592-48-3, 20237-34-7
Record name cis,trans-Hexa-1,3-diene
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Record name (E)-1,3-Hexadiene
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Record name cis,trans-hexa-1,3-diene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Hexadiene?

A1: this compound is represented by the molecular formula C6H10 and has a molecular weight of 82.14 g/mol.

Q2: How can spectroscopic techniques be used to characterize this compound?

A2: Techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound. IR spectroscopy identifies functional groups, while 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule []. These techniques help differentiate this compound from its isomers, such as 1,4-Hexadiene, 2,4-Hexadiene, and 1,5-Hexadiene.

Q3: Is this compound a conjugated diene? What does this mean for its reactivity?

A3: Yes, this compound is a conjugated diene, meaning it has two double bonds separated by a single bond. This arrangement allows for electron delocalization across the conjugated system, making the molecule more stable and reactive than isolated alkenes. This delocalization is key to its participation in reactions like Diels-Alder cycloadditions [].

Q4: How does this compound react with hydrogen in the presence of palladium catalysts?

A4: this compound readily undergoes hydrogenation in the presence of palladium catalysts like Pd/silica []. The reaction proceeds through the adsorption of both hydrogen and this compound onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bonds. The presence of organic species like toluene on the catalyst surface can significantly impact the hydrogenation rate, acting as either promoters or poisons depending on the reaction conditions [].

Q5: Can this compound undergo cyclization reactions?

A5: Yes, this compound can undergo dehydrocyclization to form benzene [, ]. This reaction is particularly interesting on specific surfaces like Pd(111) where cyclization occurs at temperatures as low as 333 K []. Understanding the mechanism of this conversion is crucial for developing efficient catalysts for producing aromatic compounds from linear hydrocarbons.

Q6: What is the role of this compound in the synthesis of perfectly alternating ethylene/2-butene copolymers?

A6: this compound can be polymerized using specific catalyst systems like CoCl2(PRPh2)2−MAO to yield highly stereoregular polymers []. These polymers can then be hydrogenated to produce perfectly alternating ethylene/2-butene copolymers, materials difficult to synthesize directly from the monomers []. This approach highlights the utility of this compound as a precursor to tailored polymeric materials.

Q7: How can computational chemistry be applied to study this compound?

A7: Computational methods offer valuable insights into the properties and reactivity of this compound. For instance, ab initio calculations help map the potential energy surface of reactions involving this compound, such as its reaction with ethynyl radicals [, ]. These calculations aid in understanding reaction mechanisms, predicting product distributions, and guiding experimental design.

Q8: How do structural modifications of this compound affect its reactivity?

A8: Structural modifications, particularly the introduction of substituents, can dramatically alter the reactivity of this compound. For example, the presence of a carbomethoxy group significantly enhances the reactivity of 1,3-butadiene in Diels-Alder cycloadditions []. Understanding these structure-activity relationships is essential for optimizing this compound derivatives for specific applications.

Q9: What are some practical applications of this compound?

A9: Beyond its use in polymer synthesis, this compound finds applications in various fields. For example, it is a component of insect-repellent formulations designed to minimize wick clogging in dispensers that use heating elements []. This application leverages its volatility and ability to modify the physical properties of the formulation.

Q10: How is this compound detected and analyzed in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing this compound in complex mixtures like essential oils [] and food products []. This technique separates and identifies volatile compounds based on their retention times and mass spectra, providing valuable information about the composition and potential origins of the sample.

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